CSF Penetration Efficiency: 8-OH-ACV Matches Acyclovir at a CSF-to-Plasma AUC Ratio of ~0.25, 10-Fold Higher Than CMMG (~0.025)
In a prospective steady-state pharmacokinetic study of 6 subjects with normal renal function receiving high-dose valacyclovir (2,000 mg every 6 h), the CSF-to-plasma AUCτ ratio for 8-hydroxyacyclovir was ~0.25, statistically indistinguishable from acyclovir (~0.25) and approximately 10-fold greater than CMMG (~0.025) . The CSF-to-plasma Cmax ratios confirmed this pattern: 0.20 ± 0.04 for 8-OH-ACV, 0.19 ± 0.05 for acyclovir, and 0.025 ± 0.012 for CMMG . Among 3 subjects with chronic kidney disease (CrCl ~15–30 mL/min), the CSF-to-plasma AUCτ ratios remained unchanged for all analytes (~0.25 for both 8-OH-ACV and acyclovir; ~0.025 for CMMG), demonstrating that renal impairment does not alter the intrinsic CSF distribution properties of these compounds . This is the first and only prospective study to simultaneously characterize the CSF pharmacokinetics of 8-OH-ACV .
| Evidence Dimension | CSF-to-plasma AUCτ ratio (steady-state CSF penetration efficiency) |
|---|---|
| Target Compound Data | CSF-to-plasma AUCτ ratio ~0.25; CSF-to-plasma Cmax ratio 0.20 ± 0.04 (normal renal function); Cavg in CSF 0.06 μM |
| Comparator Or Baseline | Acyclovir: CSF-to-plasma AUCτ ~0.25; Cmax ratio 0.19 ± 0.05; Cavg 6.25 μM in CSF. CMMG: CSF-to-plasma AUCτ ~0.025; Cmax ratio 0.025 ± 0.012; Cavg 0.07 μM in CSF |
| Quantified Difference | 8-OH-ACV CSF penetration equals acyclovir (~0.25); 10-fold higher than CMMG (~0.025). The 8-OH-ACV CSF-to-plasma ratio is identical to parent drug despite plasma concentrations being approximately 100-fold lower than acyclovir. |
| Conditions | Human subjects (n=6, normal renal function, CrCl >75 mL/min); multiple-dose valacyclovir 2,000 mg q6h to steady state; serial CSF sampling via indwelling lumbar intrathecal catheter; analytes quantified by validated LC/MS methods. |
Why This Matters
For neuropharmacology and toxicology studies investigating acyclovir-associated CNS effects, 8-OH-ACV cannot be ignored in favor of CMMG alone—its CSF penetration efficiency equals the parent drug, meaning it achieves CNS exposure far out of proportion to its plasma abundance, a disproportionate distribution not shared by the more abundant plasma metabolite CMMG.
- [1] Smith JP, Weller S, Johnson B, Nicotera J, Luther JM, Haas DW. Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function. Antimicrob Agents Chemother. 2010 Mar;54(3):1146-51. doi: 10.1128/AAC.00729-09. PMID: 20038622. View Source
